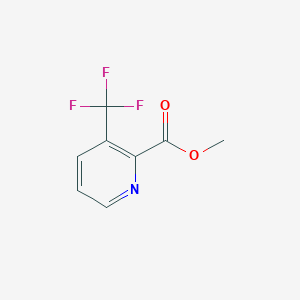

Methyl 3-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTIWUCFNRNKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673227 | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-69-6 | |

| Record name | Methyl 3-(trifluoromethyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588702-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-(trifluoromethyl)picolinate in Modern Chemistry

This compound, identified by its CAS Number 588702-69-6 , is a heterocyclic organic compound that has garnered significant interest within the realms of pharmaceutical and agrochemical research.[1] Its structure, which integrates a pyridine ring, a methyl ester, and a trifluoromethyl group, makes it a highly valuable and versatile building block in organic synthesis.

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to significantly enhance the pharmacological profile of bioactive molecules.[2][3] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity to biological targets, and membrane permeability.[2][4] Consequently, the incorporation of the CF₃ moiety, often facilitated by intermediates like this compound, is a key strategy in the design of novel therapeutic agents and advanced agrochemicals.[2][5] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, applications, and handling protocols, to support its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe application in a laboratory setting.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 588702-69-6 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| IUPAC Name | methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

| Appearance | Colorless to Yellow-brown to Red Liquid | |

| Purity | Typically ≥97% |

Note: Physical properties such as boiling point, melting point, and density for this specific compound are not consistently reported in publicly available literature and should be determined experimentally or consulted from the supplier's specific documentation.

Safety and Handling

Based on data for structurally related compounds, this compound should be handled with care in a well-ventilated area or chemical fume hood.[6]

GHS Hazard Classification (Anticipated):

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Synthesis Strategies and Mechanisms

The synthesis of trifluoromethylated pyridines, including this compound, can be approached through several strategic pathways. The two primary methodologies involve either the construction of the pyridine ring using a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-formed pyridine scaffold.[2][5]

Conceptual Synthesis Pathway: Ring Formation via Cyclocondensation

One of the most prevalent industrial methods for creating trifluoromethylated pyridines involves a cyclocondensation reaction.[2] This "bottom-up" approach constructs the heterocyclic ring from acyclic precursors, one of which already contains the crucial trifluoromethyl group.

A plausible synthetic route to this compound could involve the reaction of a trifluoromethylated carbonyl compound with an enamine or a related species, followed by cyclization and subsequent oxidation/aromatization and esterification steps. Key building blocks for such syntheses often include ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2]

Diagram: Conceptual Cyclocondensation Workflow

References

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. chemscene.com [chemscene.com]

The Strategic Importance of Trifluoromethylated Picolinates in Drug Design

An In-depth Technical Guide to Methyl 3-(trifluoromethyl)picolinate for Advanced Research

Executive Summary: this compound is a fluorinated heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of a trifluoromethyl group on the picolinate scaffold imparts unique physicochemical properties that are highly sought after in the design of modern bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, robust analytical methods for quality control, and a discussion of its application in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

The incorporation of fluorine and fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry.[1] The -CF3 group is a bioisostere for chlorine and the methyl group but possesses profoundly different electronic properties.[2] Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2][3]

When appended to a pyridine ring, as in this compound, the -CF3 group modulates the pKa of the nitrogen atom and influences the electronic distribution of the entire heterocyclic system. This makes it an exceptionally valuable synthon for creating novel molecular entities that can effectively interact with biological targets. Picolinates, in general, are precursors to a wide range of pharmaceuticals, and the trifluoromethylated variant offers chemists a tool to fine-tune molecular properties for enhanced therapeutic effect and better drug-like characteristics.[4][5]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is the foundation of its effective and safe application in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-(trifluoromethyl)pyridine-2-carboxylate | [6] |

| CAS Number | 588702-69-6 | [7] |

| Molecular Formula | C₈H₆F₃NO₂ | [7] |

| Molecular Weight | 205.13 g/mol | [7] |

| Appearance | Colorless to yellow-brown liquid | [6] |

| Purity | ≥97-98% (typical) | [6][7] |

| Storage | Store at room temperature | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH320: Causes eye irritationH335: May cause respiratory irritation | [6] |

| Precautionary Statements | P264, P270, P301+P312, P330 | [6] |

Synthesis and Purification

While multiple synthetic routes may exist, a common and logical approach involves a multi-step sequence starting from a readily available precursor like 3-methylpicolinonitrile. This pathway leverages well-established transformations in heterocyclic chemistry.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process: (1) Hydrolysis of the starting nitrile to the corresponding carboxylic acid, (2) Trifluoromethylation of the methyl group via a halogenation-fluorination sequence, and (3) Esterification to yield the final product.

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. This compound | 588702-69-6 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

Methyl 3-(trifluoromethyl)picolinate chemical structure

An In-depth Technical Guide to Methyl 3-(trifluoromethyl)picolinate: Structure, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in contemporary chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural attributes, synthetic pathways, and its strategic importance in the design of novel therapeutics. We will explore the nuanced interplay of its chemical properties and their implications for creating more effective, stable, and targeted pharmaceutical agents.

Introduction: The Strategic Importance of Fluorinated Picolinates

This compound (CAS No. 588702-69-6) is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its structure uniquely combines a methyl picolinate scaffold with a trifluoromethyl (CF₃) group. This combination is not accidental; it is a deliberate design choice that leverages the powerful effects of fluorine chemistry in modulating the physicochemical properties of a molecule.

The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The ester functionality provides a convenient handle for further chemical modification, typically through amide bond formation. However, it is the CF₃ group at the 3-position that imparts the most profound and strategically important characteristics. The trifluoromethyl group is a well-established bioisostere for a methyl group and even a chlorine atom, but with significantly different electronic properties.[3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance a drug candidate's potency, membrane permeability, and pharmacokinetic profile.[3][4]

This guide will provide a detailed examination of this valuable building block, from its fundamental properties to its practical application in the laboratory.

Core Chemical Structure

The fundamental structure of this compound is key to its utility.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signature of a compound is essential for its effective use in synthesis and for quality control.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 588702-69-6 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.14 g/mol | [2] |

| IUPAC Name | methyl 3-(trifluoromethyl)pyridine-2-carboxylate | [2] |

| Physical Form | Colorless to Yellow-brown Liquid | [2] |

| Purity | Typically ≥97% | [2] |

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous structures like methyl picolinate.[5][6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl ester protons.

-

Aromatic Region (δ 7.5-9.0 ppm): Three signals corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of both the ester and trifluoromethyl groups.

-

Methyl Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to three protons, characteristic of the methyl ester (–OCH₃) group.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will appear as a downfield signal.

-

Aromatic Carbons (δ ~120-150 ppm): Signals for the five carbons of the pyridine ring.

-

Trifluoromethyl Carbon (δ ~123 ppm, quartet): The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Methyl Carbon (δ ~53 ppm): The methyl ester carbon will be observed in the typical range for such groups.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by characteristic vibrations of its functional groups.[5]

-

C=O Stretch (~1730-1740 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group.

-

C-F Stretches (~1100-1300 cm⁻¹): Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.

-

C-O Stretch (~1250-1300 cm⁻¹): A strong band for the ester C-O bond.

-

Aromatic C=C and C=N Stretches (~1450-1600 cm⁻¹): Multiple bands indicating the pyridine ring.

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak at m/z = 205, corresponding to the molecular weight.

-

Key Fragments: Common fragmentation patterns would include the loss of the methoxy group (–OCH₃, M-31) and the loss of the carbomethoxy group (–CO₂CH₃, M-59).

-

Synthesis and Reaction Chemistry

This compound is typically prepared from its corresponding carboxylic acid, 3-(trifluoromethyl)picolinic acid (CAS 87407-12-3).[8] The most direct and common laboratory method is an acid-catalyzed esterification.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-(Trifluoromethyl)picolinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-(trifluoromethyl)picolinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Reduce the volume of methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the resulting oil/solid by flash column chromatography on silica gel.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a high-value intermediate for constructing more complex molecules.[9] Its primary use is in the synthesis of amides, where the methyl ester is converted into a wide array of substituted amides via reaction with primary or secondary amines. This is a cornerstone reaction in drug discovery for library synthesis and lead optimization.

The Role of the Trifluoromethyl-Pyridine Scaffold

The trifluoromethyl group is critical for enhancing drug properties.[3] Its incorporation can lead to:

-

Increased Potency: The CF₃ group's strong electron-withdrawing nature can alter the pKa of nearby functionalities, potentially improving binding interactions with biological targets.[4]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer drug half-life.[3]

-

Improved Lipophilicity: Fluorination increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[3]

-

Modulation of Conformation: The steric bulk of the CF₃ group can lock a molecule into a specific, more bioactive conformation.

Picolinate derivatives have been used as intermediates in the development of drugs for a range of conditions, including respiratory disorders.[10] By using this compound, medicinal chemists can readily introduce the trifluoromethyl-pyridine-2-carboxamide core into drug candidates, leveraging the beneficial properties described above.

Caption: Role of the building block in drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, this compound and its halogenated analogs must be handled with appropriate care.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2][11][12]

-

Handling Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined structure provides a reliable scaffold for introducing the trifluoromethyl group—a moiety celebrated for its ability to confer favorable drug-like properties. By understanding its synthesis, spectroscopic identity, and chemical reactivity, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics. The continued exploration of fluorinated synthons like this one promises to expand the boundaries of what is possible in rational drug design.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 588702-69-6 [sigmaaldrich.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 87407-12-3|3-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. aksci.com [aksci.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. fishersci.com [fishersci.com]

Methyl 3-(trifluoromethyl)picolinate physical properties

An In-depth Technical Guide to Methyl 3-(trifluoromethyl)picolinate: Properties, Synthesis, and Application

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of picolinic acid, it serves as a versatile synthetic building block for the construction of more complex molecules. The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, imparts unique electronic properties, enhances metabolic stability, and can improve the binding affinity of derivative compounds to biological targets. This guide provides a detailed overview of its core physical properties, a validated synthesis protocol, characterization workflow, and safety considerations, designed for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Molecular Structure

This compound is characterized by a pyridine ring substituted at the 2-position with a methyl ester group and at the 3-position with a trifluoromethyl group. This specific arrangement of functional groups dictates its reactivity and physical characteristics.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 588702-69-6 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.14 g/mol | |

| IUPAC Name | methyl 3-(trifluoromethyl)pyridine-2-carboxylate | [2] |

| InChI | 1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 | |

| InChIKey | YRTIWUCFNRNKMA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC=N1)C(F)(F)F | |

Physicochemical Properties

The physical properties of this compound are summarized below. It is a liquid at ambient temperature, a characteristic that influences its handling, storage, and reaction conditions.

Table 2: Core Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Colorless to yellow-brown liquid | |

| Boiling Point | 256.0 ± 40.0 °C (Predicted) | |

| Density | 1.331 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | Room Temperature, under inert atmosphere | |

Synthesis and Reactivity

Synthetic Route

The most direct and common method for preparing this compound is through the esterification of its corresponding carboxylic acid, 3-(trifluoromethyl)picolinic acid. This reaction is typically acid-catalyzed or proceeds via an acyl chloride intermediate to achieve high yields.

Caption: Synthetic pathway for this compound.

Reactivity Profile

The reactivity of this molecule is governed by three main features:

-

Ester Group: Susceptible to nucleophilic acyl substitution, allowing for hydrolysis back to the carboxylic acid or conversion to amides and other esters.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring's electron-deficient nature, exacerbated by the -CF₃ group, makes it susceptible to nucleophilic aromatic substitution under certain conditions.

-

Trifluoromethyl Group: Exceptionally stable, it primarily exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the entire molecule.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from 3-(trifluoromethyl)picolinic acid.[3][4]

Materials:

-

3-(Trifluoromethyl)picolinic acid (1.0 eq)

-

Methanol (reagent and solvent, excess)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.05 eq)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)picolinic acid in an excess of methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: a. Cool the mixture to room temperature. b. Slowly pour the reaction mixture into a beaker of ice water. c. Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). d. Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a liquid, can be purified by vacuum distillation or column chromatography if necessary to yield the final product.

Protocol 2: Safe Handling and Storage

Given its hazard profile, proper handling is crucial.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is essential. A standard analytical workflow involves spectroscopic analysis.

Caption: Standard workflow for the characterization of the final product.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm and distinct multiplets in the aromatic region (7.5-8.8 ppm) for the three pyridine ring protons.

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group.

-

¹³C NMR: Resonances for the ester carbonyl carbon (~165 ppm), the carbons of the pyridine ring, the methyl carbon (~53 ppm), and a quartet for the trifluoromethyl carbon due to C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (205.14).

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its utility for creating libraries of novel compounds for screening in:

-

Pharmaceuticals: The trifluoromethyl-pyridine scaffold is present in numerous bioactive molecules. This ester provides a handle for creating amide derivatives, which are common in drug candidates.[7]

-

Agrochemicals: Many modern herbicides and pesticides incorporate fluorinated heterocyclic cores to enhance efficacy and tune properties like soil persistence and bioavailability.

Safety Profile

It is imperative to be aware of the hazards associated with this chemical before handling.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

|---|

|

| GHS07 | Warning | | | | H302 | Harmful if swallowed. | | | | H315 | Causes skin irritation. |[8] | | | H319/H320 | Causes serious eye irritation. |[8] | | | H335 | May cause respiratory irritation. |[5][8] |

Precautionary statements include washing hands thoroughly after handling (P264), avoiding eating or drinking when using the product (P270), and seeking medical advice if swallowed (P301+P312).[8]

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its well-defined physical properties, straightforward synthesis, and the versatile reactivity of its ester and trifluoromethyl-substituted pyridine core make it an invaluable tool for researchers. A thorough understanding of its characteristics and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 588702-69-6 [chemnet.com]

- 3. bio-conferences.org [bio-conferences.org]

- 4. 87407-12-3|3-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 5. aksci.com [aksci.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Spectroscopic and Structural Elucidation of Methyl 3-(Trifluoromethyl)picolinate

This technical guide provides an in-depth analysis of the spectroscopic characteristics of methyl 3-(trifluoromethyl)picolinate (CAS 588702-69-6), a key building block in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making a thorough understanding of its structural verification paramount for researchers in drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by established experimental protocols. While a complete set of publicly available experimental spectra for this specific molecule is not consolidated in a single source, this guide synthesizes data from analogous compounds and first principles to present a robust and predictive spectroscopic profile.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a methyl ester at the C2 position and an electron-withdrawing trifluoromethyl group at the C3 position. This substitution pattern dictates a unique electronic environment for each atom, which is reflected in its spectroscopic signatures. A comprehensive characterization is essential to confirm the regiochemistry and purity of the compound.

Below is the molecular structure with the conventional numbering used for the interpretation of NMR spectra.

Caption: Molecular structure of this compound.

The following sections will detail the expected data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry, providing the logic for the interpretation of each.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for preparing a sample for NMR analysis. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for compounds of this type and its single, well-defined residual peak.[1]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.[1]

-

Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. For ¹⁹F NMR, reference to an external standard like CFCl₃ at 0.00 ppm.[1]

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their neighboring protons. The pyridine ring protons will exhibit characteristic shifts and coupling patterns.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | dd (J ≈ 4.8, 1.6 Hz) | 1H | H6 |

| ~8.15 | dd (J ≈ 8.0, 1.6 Hz) | 1H | H4 |

| ~7.60 | dd (J ≈ 8.0, 4.8 Hz) | 1H | H5 |

| ~4.00 | s | 3H | -OCH₃ |

Interpretation:

-

Aromatic Region (7.0-9.0 ppm): The three protons on the pyridine ring are all in distinct electronic environments and will appear as separate signals.

-

H6 (~8.80 ppm): This proton is adjacent to the electronegative nitrogen atom, which deshields it significantly, causing it to appear at the lowest field. It will be a doublet of doublets due to coupling with H5 (³J ≈ 4.8 Hz) and H4 (⁴J ≈ 1.6 Hz).

-

H4 (~8.15 ppm): This proton is deshielded by the adjacent electron-withdrawing trifluoromethyl group. It will appear as a doublet of doublets, coupling to H5 (³J ≈ 8.0 Hz) and H6 (⁴J ≈ 1.6 Hz).

-

H5 (~7.60 ppm): This proton is the most upfield of the aromatic protons. It will be a doublet of doublets due to coupling with H4 (³J ≈ 8.0 Hz) and H6 (³J ≈ 4.8 Hz).

-

-

Aliphatic Region (3.5-4.5 ppm):

-

-OCH₃ (~4.00 ppm): The three protons of the methyl ester group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet.[2]

-

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon atoms. The presence of the trifluoromethyl group will cause characteristic splitting of the C3 and adjacent carbon signals due to C-F coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~165.0 | s | C=O (ester) |

| ~151.0 | s | C6 |

| ~148.0 | s | C2 |

| ~136.0 | q (²JCF ≈ 35 Hz) | C3 |

| ~134.5 | s | C4 |

| ~126.0 | q (³JCF ≈ 4 Hz) | C5 |

| ~122.5 | q (¹JCF ≈ 275 Hz) | -CF₃ |

| ~53.0 | s | -OCH₃ |

Interpretation:

-

Carbonyl Carbon (~165.0 ppm): The ester carbonyl carbon appears in its characteristic downfield region.[3]

-

Aromatic Carbons (120-155 ppm):

-

C2 and C6: These carbons are attached to the nitrogen atom and are expected to be downfield. C2, being attached to the ester group, will be around ~148.0 ppm, while C6 will be around ~151.0 ppm.

-

C3 (~136.0 ppm): This carbon is directly attached to the -CF₃ group. Its signal will be split into a quartet due to two-bond coupling with the three fluorine atoms (²JCF).

-

C4 and C5: C4 will be around ~134.5 ppm. The signal for C5 (~126.0 ppm) is expected to show a small quartet splitting due to three-bond coupling to the fluorine atoms (³JCF).

-

-

Trifluoromethyl Carbon (~122.5 ppm): The carbon of the -CF₃ group will appear as a large quartet due to the one-bond coupling with the three fluorine atoms (¹JCF).[3]

-

Methyl Carbon (~53.0 ppm): The carbon of the methyl ester group appears in the typical upfield region for such groups.

¹⁹F NMR Spectroscopy: Analysis and Interpretation

¹⁹F NMR is highly specific for fluorine-containing compounds. It provides a clean spectrum with a single signal for the -CF₃ group in this molecule.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ -63.0 | s | 3F | -CF₃ |

Interpretation:

-

The three fluorine atoms of the trifluoromethyl group are chemically equivalent. They are not coupled to any nearby protons. Therefore, the spectrum will show a single, sharp singlet. The chemical shift is characteristic for a -CF₃ group attached to an aromatic ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol for IR Data Acquisition

FT-IR spectra can be obtained on neat liquids, solutions, or as KBr pellets for solids.[5] The following is a standard procedure for acquiring an IR spectrum.

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two KBr plates. Alternatively, prepare a dilute solution in a suitable solvent like CCl₄.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder or the pure solvent.

-

Sample Spectrum: Acquire the spectrum of the sample, typically in the 4000-400 cm⁻¹ range.[5]

-

Processing: The final spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| 1600-1450 | Medium | Pyridine Ring C=C and C=N Stretches |

| ~1300 | Strong | C-O Stretch (Ester) |

| 1200-1100 | Very Strong | C-F Stretches (asymmetric and symmetric) |

Interpretation:

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C-F Stretches: The most intense bands in the spectrum are expected in the 1200-1100 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. This is a highly characteristic feature of trifluoromethylated compounds.[5]

-

Pyridine Ring Stretches: A series of medium-intensity bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.[1]

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are due to the stretching of the C-H bonds on the aromatic ring.

-

C-O Stretch: A strong band around 1300 cm⁻¹ corresponds to the stretching of the C-O single bond of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for volatile compounds like this ester.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.13 g/mol ), as well as several fragment ions.

Predicted Key Fragments in EI-MS

| m/z | Ion |

| 205 | [M]⁺ |

| 174 | [M - OCH₃]⁺ |

| 146 | [M - COOCH₃]⁺ |

| 127 | [C₅H₃N(CF₃)]⁺ |

| 69 | [CF₃]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of methyl picolinates is often initiated by characteristic losses from the ester group.[6][7]

-

Molecular Ion ([M]⁺, m/z 205): The peak corresponding to the intact molecule after losing one electron.

-

Loss of Methoxy Radical ([M - OCH₃]⁺, m/z 174): A common fragmentation pathway for methyl esters is the alpha-cleavage of the methoxy radical (•OCH₃), resulting in a stable acylium ion.

-

Loss of Carbomethoxy Group ([M - COOCH₃]⁺, m/z 146): The entire methyl ester group can be lost as a radical, leaving the 3-(trifluoromethyl)pyridyl cation.

-

Formation of [CF₃]⁺ (m/z 69): The stable trifluoromethyl cation is a common fragment in the mass spectra of compounds containing this group.

References

- 1. jocpr.com [jocpr.com]

- 2. 5-Hydroxymethyl-pyridine-2-carboxylic acid methyl ester(39977-42-9) 1H NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the ¹H NMR Spectroscopic Analysis of Methyl 3-(trifluoromethyl)picolinate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(trifluoromethyl)picolinate. Designed for researchers and professionals in drug development and chemical synthesis, this document delves into the theoretical prediction of the spectrum, including chemical shifts, multiplicity patterns, and coupling constants. It further outlines a robust, self-validating experimental protocol for acquiring a high-fidelity spectrum. By explaining the causal relationships between the molecule's electronic structure and its spectral features, this guide serves as a practical reference for the characterization of this and structurally related fluorinated heterocyclic compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative, a class of compounds of immense interest in medicinal chemistry and materials science. The pyridine scaffold is a common motif in pharmaceuticals, and the introduction of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the cornerstone technique for this purpose.[3] This guide provides an in-depth examination of the expected ¹H NMR spectrum of this compound (CAS 588702-69-6), bridging theoretical principles with practical application.[4]

Molecular Structure and Proton Environment Analysis

To predict the ¹H NMR spectrum, we must first analyze the chemical environment of each unique proton in the molecule.

Caption: Molecular structure with labeled protons.

The molecule possesses four distinct sets of protons:

-

-OCH₃ Protons: The three equivalent protons of the methyl ester group.

-

H4: The proton at position 4 of the pyridine ring.

-

H5: The proton at position 5 of the pyridine ring.

-

H6: The proton at position 6 of the pyridine ring.

The chemical shift of each proton is governed by the electronic environment, which is heavily influenced by three key structural features:

-

The Pyridine Nitrogen: Acts as an electron-withdrawing group via induction, deshielding adjacent protons (especially H6).

-

The Methoxycarbonyl Group (-COOCH₃): This is an electron-withdrawing group that deshields ortho and para protons.

-

The Trifluoromethyl Group (-CF₃): This is a very powerful electron-withdrawing group due to the high electronegativity of fluorine, causing significant deshielding of nearby protons, particularly H4.[5][6]

Theoretical ¹H NMR Spectrum Prediction

Chemical Shift (δ)

The position of a signal on the NMR spectrum, its chemical shift, is the most telling initial piece of information.[7]

-

-OCH₃ Protons: These are aliphatic protons attached to an oxygen atom. They are not directly influenced by the aromatic ring current. Their signal is expected to appear as a singlet in the range of δ 3.9 – 4.1 ppm .[8]

-

Aromatic Protons (H4, H5, H6): These protons are attached to an electron-deficient pyridine ring and are further deshielded by the substituents. They will appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm).

-

H6: This proton is ortho to the ring nitrogen, placing it in the most electron-deficient position. It is expected to be the most downfield signal, predicted to be around δ 8.8 – 9.0 ppm .

-

H4: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the nitrogen. This combined deshielding effect will shift its signal significantly downfield, likely in the range of δ 8.3 – 8.5 ppm .

-

H5: This proton is meta to both the -CF₃ and -COOCH₃ groups and para to the nitrogen. It experiences the least deshielding among the ring protons and is therefore expected to be the most upfield of the three, appearing around δ 7.7 – 7.9 ppm .

-

Multiplicity (Spin-Spin Splitting)

The splitting of a signal into multiple peaks (multiplicity) is caused by the magnetic influence of non-equivalent neighboring protons, typically through three bonds (³J).[7]

Caption: Predicted spin-spin coupling network.

-

-OCH₃ Protons: Having no neighboring protons, this signal will be a singlet (s) .

-

H6: Is coupled to H5 (ortho coupling) and H4 (meta coupling). It will appear as a doublet of doublets (dd) .

-

H5: Is coupled to H6 (ortho coupling) and H4 (ortho coupling). It will also be a doublet of doublets (dd) .

-

H4: Is coupled to H5 (ortho coupling) and H6 (meta coupling). Critically, it is also four bonds away from the three fluorine atoms of the -CF₃ group. This can lead to through-bond ⁴J(H-F) coupling .[9][10] Therefore, the signal for H4 is predicted to be a complex multiplet, likely a doublet of doublets of quartets (ddq) , although the small H-F coupling may only result in broadening.

Coupling Constants (J)

Coupling constants are a measure of the magnitude of the splitting and provide valuable structural information.[11]

-

³J(H5,H4) (ortho): Typical ortho coupling in a six-membered aromatic ring is 7.0 – 8.0 Hz .[12]

-

³J(H5,H6) (ortho): The ortho coupling adjacent to a pyridine nitrogen is typically smaller, around 4.0 – 5.0 Hz .

-

⁴J(H6,H4) (meta): Meta coupling is significantly smaller, expected to be 1.0 – 2.0 Hz .

-

⁴J(H,F) (meta): Long-range coupling between a proton and a trifluoromethyl group across an aromatic ring is typically small, around 0.5 – 1.5 Hz .

Predicted Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OCH₃ | 3.9 – 4.1 | s (singlet) | N/A |

| H5 | 7.7 – 7.9 | dd (doublet of doublets) | ³J(H5,H4) ≈ 7.5; ³J(H5,H6) ≈ 4.5 |

| H4 | 8.3 – 8.5 | ddq (or complex m) | ³J(H4,H5) ≈ 7.5; ⁴J(H4,H6) ≈ 1.5; ⁴J(H,F) ≈ 1.0 |

| H6 | 8.8 – 9.0 | dd (doublet of doublets) | ³J(H6,H5) ≈ 4.5; ⁴J(H6,H4) ≈ 1.5 |

Experimental Protocol for Spectrum Acquisition

This protocol describes a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Materials and Instrumentation

-

Analyte: this compound, >98% purity

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer

-

Equipment: 5 mm NMR tubes, volumetric flasks, Pasteur pipettes, analytical balance

Step-by-Step Workflow

References

- 1. scribd.com [scribd.com]

- 2. biophysics.org [biophysics.org]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. acdlabs.com [acdlabs.com]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. eclass.uoa.gr [eclass.uoa.gr]

- 12. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-(trifluoromethyl)picolinate

Foreword: The Analytical Imperative for Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. Methyl 3-(trifluoromethyl)picolinate serves as a vital building block in this domain, representing a classic trifluoromethyl-substituted heteroaromatic scaffold.

Its structural integrity is paramount. While numerous analytical techniques exist, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive view into the carbon framework of the molecule. It provides not only confirmation of the core structure but also subtle electronic details imparted by the potent electron-withdrawing substituents. This guide provides a comprehensive framework for the ¹³C NMR analysis of this compound, moving from foundational theory to practical application and data interpretation. It is designed for the practicing scientist who requires not just data, but a deep and actionable understanding of the results.

Molecular Structure and Electronic Landscape

A robust analysis begins with a clear understanding of the molecule's structure and the electronic interplay of its functional groups. This compound comprises a pyridine ring substituted at the C-2 position with a methoxycarbonyl group (-COOCH₃) and at the C-3 position with a trifluoromethyl group (-CF₃).

Caption: Structure of this compound with IUPAC numbering.

The chemical shift of each carbon is dictated by its local electronic environment, which is heavily modulated by three key features:

-

The Pyridine Nitrogen: As an electronegative heteroatom, the nitrogen deshields the adjacent α-carbons (C2, C6) and, to a lesser extent, the γ-carbon (C4) through inductive effects.

-

The Methoxycarbonyl Group (-COOCH₃): This is a strong electron-withdrawing group that significantly deshields the carbon to which it is attached (C2) and other positions in the ring through resonance and inductive effects.

-

The Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups. It strongly deshields the attached carbon (C3) via a potent inductive effect (-I effect). Its influence on other ring carbons is also significant.[1]

A crucial and diagnostically powerful feature of this molecule is the scalar coupling between the carbon and fluorine nuclei (J-coupling). This interaction splits the signals of carbons in proximity to the -CF₃ group into characteristic multiplets, primarily quartets, due to the three equivalent ¹⁹F nuclei (spin I = ½). The magnitude of this coupling decreases with the number of bonds separating the interacting nuclei.[2]

Predicted ¹³C NMR Spectrum: An Educated Hypothesis

Before entering the lab, we can formulate a strong hypothesis of the expected spectrum. This is built upon established substituent effects and documented C-F coupling constants from related aromatic systems.[2][3][4]

Table 1: Predicted Chemical Shifts and Expected ¹³C-¹⁹F Couplings

| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) | Rationale |

| C7 (C=O) | 164 - 168 | Singlet (or narrow quartet) | - (or ⁴JCF ≈ 1-3 Hz) | Typical ester carbonyl chemical shift. |

| C6 | 150 - 154 | Singlet | - | α to nitrogen, deshielded. |

| C2 | 146 - 150 | Quartet | ²JCF ≈ 30-38 Hz | α to nitrogen and attached to -COOCH₃. Deshielded. Coupled to -CF₃. |

| C4 | 138 - 142 | Quartet | ³JCF ≈ 4-7 Hz | γ to nitrogen, influenced by ortho -CF₃ group. |

| C5 | 125 - 129 | Singlet | - | β to nitrogen, least affected by EWGs. |

| C3 | 128 - 133 | Quartet | ¹JCF ≈ 270-278 Hz | Attached to -CF₃, deshielded by inductive effect. Dominated by large one-bond C-F coupling. |

| C8 (CF₃) | 120 - 124 | Quartet | ¹JCF ≈ 270-278 Hz | The carbon of the CF₃ group itself exhibits a large one-bond coupling.[5][6] |

| C9 (OCH₃) | 52 - 55 | Singlet | - | Typical chemical shift for a methyl ester. |

Experimental Protocol: A Self-Validating Workflow

The goal is to acquire a high-resolution, proton-decoupled ¹³C NMR spectrum with a sufficient signal-to-noise ratio (S/N) to observe all carbon signals, including the quaternary carbons and the full multiplet structures arising from C-F coupling.

Caption: Standard workflow for ¹³C NMR data acquisition and analysis.

Materials and Equipment

-

Analyte: this compound (min. 98% purity)

-

NMR Spectrometer: 400 MHz (or higher) equipped with a broadband probe.

-

Solvent: Chloroform-d (CDCl₃) is a suitable first choice due to its excellent solvating power for many organics and its single-line ¹³C signal at ~77.2 ppm.[7] Other solvents like DMSO-d₆ can be used if solubility is an issue.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

NMR Tubes: 5 mm high-precision tubes.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ containing 0.03% TMS to the vial.

-

Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Spectrometer Setup and Data Acquisition

The choice of acquisition parameters is critical for obtaining high-quality data, especially for molecules with quaternary carbons and long relaxation times.

Table 2: Recommended ¹³C NMR Acquisition Parameters (400 MHz Spectrometer)

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° flip angle. |

| Flip Angle | 30° | A smaller flip angle reduces saturation effects and allows for a shorter relaxation delay, improving S/N per unit time. |

| Relaxation Delay (D1) | 2.0 seconds | A compromise to allow for sufficient T₁ relaxation of most carbons without making the experiment excessively long. Quaternary carbons may benefit from a longer delay. |

| Acquisition Time (AQ) | ~1.0 - 1.5 seconds | Ensures adequate resolution to resolve C-F couplings. |

| Number of Scans (NS) | 1024 - 4096 | Dependent on sample concentration. Sufficient scans are needed to achieve good S/N for quaternary carbons (C2, C3, C7). |

| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Covers the entire expected range of ¹³C chemical shifts. |

| Decoupling | Proton broadband decoupling | Simplifies the spectrum by collapsing ¹³C-¹H couplings into singlets (unless coupled to ¹⁹F). |

| Temperature | 298 K | Standard ambient probe temperature. |

Data Interpretation: From Spectrum to Structure

Once the spectrum is acquired and processed (Fourier transform, phasing, baseline correction), the final step is to assign each signal to its corresponding carbon atom.

Hypothetical Spectrum Analysis

Let's assume our experiment yields the following peaks. The assignment strategy is a process of elimination and pattern recognition.

Table 3: Assignment of a Hypothetical ¹³C NMR Spectrum (101 MHz, CDCl₃)

| Observed δ (ppm) | Multiplicity | Coupling (JCF, Hz) | Assignment | Analysis |

| 165.8 | s | - | C7 (C=O) | Unambiguous downfield signal typical of an ester carbonyl. |

| 152.1 | s | - | C6 | Most downfield aromatic signal, consistent with a carbon α to nitrogen. |

| 148.5 | q | 35.4 | C2 | Downfield aromatic quartet due to proximity to N and -COOCH₃, with a characteristic ²JCF coupling. |

| 140.2 | q | 5.1 | C4 | Aromatic quartet with a smaller ³JCF coupling. |

| 130.5 | q | 274.1 | C3 | The large ¹JCF coupling is the defining feature for the carbon directly bonded to the -CF₃ group. |

| 126.8 | s | - | C5 | The most upfield aromatic signal, as predicted. |

| 122.3 | q | 274.5 | C8 (CF₃) | The carbon of the CF₃ group itself, identifiable by its large ¹JCF coupling and position. |

| 53.1 | s | - | C9 (OCH₃) | Unambiguous signal in the aliphatic region for the methyl ester carbon. |

Key Analytical Checkpoints

-

Count the Signals: Eight distinct carbon signals should be present.

-

Identify the Quartets: Four signals should appear as quartets. The two with very large splitting (~274 Hz) are C3 and C8. The two with smaller splittings are C2 (~35 Hz) and C4 (~5 Hz).

-

Chemical Shift Logic: The chemical shifts should follow the predicted trends based on the powerful inductive and resonance effects of the substituents. The α-carbons to the nitrogen (C2, C6) should be the most deshielded in the aromatic region.

Conclusion

The ¹³C NMR spectrum of this compound is information-rich and highly diagnostic. The analysis is anchored by the predictable chemical shifts arising from the substituted pyridine core and, most critically, by the distinctive quartet patterns produced by ¹³C-¹⁹F coupling. These features provide an unambiguous fingerprint for structural confirmation. By employing the systematic approach outlined in this guide—from theoretical prediction and robust experimental protocol to logical data interpretation—researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.uam.es [repositorio.uam.es]

Foreword: A Molecule-Centric Approach to Mass Spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(trifluoromethyl)picolinate

In the landscape of drug discovery and synthetic chemistry, the precise characterization of novel chemical entities is paramount. This compound, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of a heterocyclic core, an ester functional group, and a highly electronegative trifluoromethyl moiety. This guide eschews a generic, one-size-fits-all template. Instead, we will dissect the analysis of this specific molecule, allowing its chemical properties to dictate our analytical strategy. We will explore the causal chain behind every instrumental choice and sample preparation step, providing a robust framework for researchers, scientists, and drug development professionals. Our goal is not just to provide a method, but to instill a strategic mindset for tackling similar analytical challenges.

Analyte Profile: Understanding this compound

A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful analytical method.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.13 g/mol | [1] |

| IUPAC Name | methyl 3-(trifluoromethyl)pyridine-2-carboxylate | [1] |

| CAS Number | 588702-69-6 | [2] |

| Structure | A pyridine ring substituted with a methyl ester group at position 2 and a trifluoromethyl group at position 3. |

The presence of the trifluoromethyl group significantly influences the molecule's electronics and potential fragmentation pathways. The pyridine nitrogen offers a site for protonation, making it amenable to certain ionization techniques, while the overall structure is a semi-volatile organic compound, opening avenues for both gas and liquid chromatography.[3]

Strategic Instrumentation Choice: GC-MS vs. LC-MS

The first critical decision is the choice of chromatographic separation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, but the optimal choice depends on the sample matrix, required sensitivity, and the specific analytical question.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds.[5] Given its molecular weight, this compound is sufficiently volatile for GC analysis. GC-MS, particularly with Electron Ionization (EI), provides highly reproducible fragmentation patterns, creating a stable "fingerprint" for library matching and structural elucidation.[6] This is the gold standard for unequivocal identification.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for non-volatile or thermally labile compounds and for analyzing complex biological matrices with minimal cleanup.[4] Using techniques like Electrospray Ionization (ESI), LC-MS typically generates protonated molecules ([M+H]⁺), which is ideal for quantification and can be further fragmented in tandem MS (MS/MS) experiments.[7]

The following sections will detail protocols for both platforms, allowing the analyst to select the most appropriate technique for their needs.

The GC-MS Approach: Definitive Identification through Fragmentation

GC-MS provides robust, library-searchable spectra, making it a powerful tool for identification. The key is to optimize separation and understand the resulting fragmentation.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound and dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform serial dilutions from the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

-

-

Instrumentation: A standard benchtop GC-MS system is sufficient.

-

GC Parameters:

-

Injector: Split/Splitless, operated in splitless mode for high sensitivity. Injector temperature: 250°C.

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity column such as a 5% phenyl polysiloxane (e.g., DB-5ms or equivalent). This provides good thermal stability and selectivity for aromatic and fluorinated compounds.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures consistent fragmentation and allows for comparison with commercial libraries.[6]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

Causality in GC-MS Parameter Selection

The choice of a 70 eV ionization energy is critical; it imparts sufficient energy to induce reproducible fragmentation while being the universal standard for library generation, thus ensuring data comparability.[9] The oven temperature program is designed to ensure the analyte is well-resolved from solvent and potential impurities, with a final high-temperature hold to elute any less volatile matrix components and clean the column.

Predicted EI Fragmentation Pathway

The 70 eV EI process is energetic, leading to extensive and informative fragmentation. The molecular ion (M⁺˙) at m/z 205 is expected, though its abundance may vary. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.[10][11]

Caption: Predicted Electron Ionization fragmentation pathway.

Key Predicted Fragments:

-

m/z 205 (M⁺˙): The molecular ion.

-

m/z 174 ([M - OCH₃]⁺): Loss of the methoxy radical is a classic fragmentation pathway for methyl esters, resulting in a stable acylium ion.[12]

-

m/z 146 ([M - COOCH₃]⁺): Loss of the entire methyl ester group as a radical.

-

m/z 136 ([M - CF₃]⁺): Cleavage of the C-C bond between the trifluoromethyl group and the aromatic ring.

-

m/z 69 ([CF₃]⁺): The trifluoromethyl cation itself, often a prominent peak for compounds containing this group.[13]

The LC-MS Approach: High-Sensitivity Quantification

For applications requiring higher sensitivity or analysis in complex biological fluids, LC-MS is the superior choice. The strategy here focuses on generating a stable protonated molecule for quantification, typically using tandem mass spectrometry (MS/MS).

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare stock and standard solutions as in the GC-MS protocol, but use a mobile-phase compatible solvent like methanol or acetonitrile.

-

For biological samples (e.g., plasma, urine), a protein precipitation step (with acetonitrile) followed by centrifugation is often sufficient. The resulting supernatant can be directly injected or further diluted.

-

-

Instrumentation: A triple quadrupole (QqQ) or Q-TOF mass spectrometer coupled to an HPLC or UHPLC system.

-

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). C18 columns provide excellent retention for moderately polar compounds.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The acid is crucial for promoting protonation of the analyte in the ESI source.[7]

-

Gradient:

-

Start at 10% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogen in the pyridine ring is readily protonated.[14]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas (N₂): 800 L/hr at 350°C.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transition Development for Quantification

MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction.

-

Precursor Ion Selection: Infuse a standard solution of the analyte and perform a full scan in positive ESI mode. The most abundant ion should be the protonated molecule, [M+H]⁺, at m/z 206 . This will be the precursor ion for MRM.

-

Product Ion Selection: Select the precursor ion (m/z 206) in the first quadrupole and fragment it using collision-induced dissociation (CID) in the second quadrupole. Scan the third quadrupole to identify the most stable and abundant product ions. Likely product ions would result from the loss of neutral molecules:

-

Loss of Methanol (CH₃OH): 206 → 174 + H₂O

-

Loss of Formic Acid Methyl Ester (HCOOCH₃): 206 → 146 + H₂O

-

-

MRM Transitions: The most intense and specific transitions should be chosen for quantification and confirmation. For example:

-

Quantifier: 206 → 174

-

Qualifier: 206 → 146

-

Caption: LC-MS/MS workflow for MRM method development.

Conclusion: A Unified Analytical Strategy

The mass spectrometric analysis of this compound is a tale of two techniques, each with distinct advantages. GC-MS with Electron Ionization offers unparalleled specificity for structural confirmation through its detailed and reproducible fragmentation patterns. In contrast, LC-MS/MS with Electrospray Ionization provides superior sensitivity and is better suited for high-throughput quantification in complex matrices. By understanding the fundamental chemical properties of the analyte, a senior scientist can rationally select and optimize the ideal analytical workflow, ensuring data of the highest integrity and trustworthiness. The protocols and fragmentation pathways detailed herein provide a comprehensive and validated starting point for any laboratory tasked with the analysis of this, or structurally related, compounds.

References

- 1. Methyl 4-(trifluoromethyl)picolinate | C8H6F3NO2 | CID 10987392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. rroij.com [rroij.com]

- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scienceready.com.au [scienceready.com.au]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Methyl trifluoroacetate [webbook.nist.gov]

- 14. Development of a capillary zone electrophoresis-electrospray ionization-mass sepectrometry assay with a sulfonated capillary for profiling picolinic acid and quinolinic acid formation in multienzyme system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(trifluoromethyl)picolinate

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Methyl 3-(trifluoromethyl)picolinate, a compound of significant interest in pharmaceutical and agrochemical research. By leveraging established spectroscopic principles and comparative data from related structures, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its IR spectrum, predict characteristic absorption bands, and provide a robust experimental protocol for acquiring high-quality spectral data.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative incorporating two key functional groups that profoundly influence its chemical and physical properties: a methyl ester and a trifluoromethyl group. The pyridine ring provides a heterocyclic aromatic core, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity in biological systems. The methyl ester functionality offers a site for further chemical modification. Understanding the vibrational characteristics of this molecule through infrared spectroscopy is crucial for its identification, purity assessment, and the study of its molecular interactions.

Predicted Infrared Spectrum: A Vibrational Analysis

The infrared spectrum of this compound can be predicted by dissecting the molecule into its constituent functional groups and considering their characteristic vibrational frequencies. The overall spectrum is a superposition of the vibrations of the pyridine ring, the trifluoromethyl group, and the methyl ester moiety.

The Trifluoromethyl (-CF₃) Group Vibrations

The trifluoromethyl group is a strong contributor to the IR spectrum, exhibiting intense absorption bands due to the high polarity of the C-F bonds. The symmetric and asymmetric stretching modes of the -CF₃ group are typically observed in the 1200-1100 cm⁻¹ region and are often the most prominent peaks in the spectrum of trifluoromethylated compounds.[1]

The Methyl Ester (-COOCH₃) Vibrations

The methyl ester group gives rise to several characteristic absorption bands. The most notable is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong, sharp peak in the region of 1720-1740 cm⁻¹. The exact position is influenced by the electronic effects of the trifluoromethylated pyridine ring. Additionally, C-O stretching vibrations will be present, typically in the 1300-1100 cm⁻¹ range, potentially overlapping with the -CF₃ absorptions. The C-H stretching vibrations of the methyl group will be observed around 2960-2850 cm⁻¹.[2]

The Pyridine Ring Vibrations

The pyridine ring, as an aromatic heterocycle, has a series of characteristic skeletal vibrations. The C-C and C-N stretching vibrations within the ring typically appear in the 1620-1400 cm⁻¹ region.[1] The substitution pattern on the ring will influence the precise wavenumbers and intensities of these bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range.[1]

Tabulated Summary of Predicted Vibrational Frequencies

The following table summarizes the predicted key vibrational frequencies for this compound based on the analysis of its functional groups and data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Pyridine Ring |

| Asymmetric & Symmetric CH₃ Stretch | 2960 - 2850 | Medium to Weak | Methyl Ester |

| Carbonyl (C=O) Stretch | 1740 - 1720 | Strong | Methyl Ester |

| Pyridine Ring (C-C and C-N) Stretch | 1620 - 1400 | Medium to Strong | Pyridine Ring |

| Asymmetric CF₃ Stretch | ~1180 | Strong | Trifluoromethyl Group |

| Symmetric CF₃ Stretch | ~1130 | Strong | Trifluoromethyl Group |

| C-O Stretch | 1300 - 1100 | Medium to Strong | Methyl Ester |